molecular formula C18H25NO3Si B608309 KB-NB77-78 CAS No. 350622-33-1

KB-NB77-78

Numéro de catalogue: B608309
Numéro CAS: 350622-33-1
Poids moléculaire: 331.487
Clé InChI: UNMWMPXUIXEQJZ-UHFFFAOYSA-N
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Description

Overview of Protein Kinase D (PKD) and its Biological Significance

Protein Kinase D (PKD) is a family of serine/threonine kinases that function as key regulators in various cellular processes. frontiersin.orgresearchgate.netencyclopedia.pubnih.gov The PKD family is considered a subfamily of the Ca2+/calmodulin-dependent kinase superfamily and is activated by diacylglycerol (DAG) and phorbol esters, often downstream of conventional and novel protein kinase C (PKC) isoforms. encyclopedia.pubnih.govmdpi.com

Role of PKD Isoforms in Cellular Processes and Signaling Pathways

Mammals have three PKD isoforms: PKD1, PKD2, and PKD3. researchgate.netnih.govplos.org These isoforms share structural homology, including a catalytic domain, a pleckstrin homology (PH) domain, and an N-terminal cysteine-rich C1 domain that binds DAG. nih.gov PKD isoforms are involved in a wide array of cellular functions, including cell growth, proliferation, migration, invasion, apoptosis, gene transcription, vesicle trafficking, and actin dynamics. frontiersin.orgresearchgate.netplos.orgmdpi.compitt.edu Their activity is regulated spatially and temporally, allowing them to shuttle between different subcellular compartments like the cytosol, Golgi apparatus, nucleus, and mitochondria. encyclopedia.pubnih.gov For instance, PKD isoforms can regulate cell migration by modulating pathways involving p21-activated kinase 4 (PAK4) and the phosphatase slingshot 1L (SSH1L). plos.org

Therapeutic Implications of PKD Modulators in Disease Research

Given their involvement in fundamental cellular processes, dysregulation of PKD activity has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, diabetes, and neurodegenerative disorders. frontiersin.orgresearchgate.netmdpi.compitt.edu Consequently, modulating PKD activity through small molecule inhibitors or other means has emerged as a potential therapeutic strategy. frontiersin.orgresearchgate.netmdpi.compitt.edunih.govpatsnap.comnih.govmdpi.comresearchgate.net Targeting PKD aims to interfere with disease progression by normalizing aberrant signaling pathways controlled by these kinases.

Rationale for Analog Synthesis and Exploration in Medicinal Chemistry

Analog synthesis is a fundamental approach in medicinal chemistry used to discover and develop new drug candidates. wiley-vch.deacs.orgyoutube.comnih.govnih.gov It involves creating structural variants (analogs) of a known biologically active compound, often referred to as a lead compound or prototype. wiley-vch.deyoutube.com The rationale behind this approach is to systematically explore the structure-activity relationship (SAR) of the lead compound. nih.govmdpi.comresearchgate.net By making specific modifications to the chemical structure, researchers aim to improve desirable properties such as potency, selectivity for the target, metabolic stability, pharmacokinetic profile, and reduced toxicity, while retaining or enhancing the desired biological activity. wiley-vch.deyoutube.com This iterative process of design, synthesis, and biological evaluation is crucial for optimizing the properties of a compound towards developing a viable therapeutic agent. acs.org

Discovery and Initial Characterization of CID755673 as a PKD1 Inhibitor

Prior to the discovery of selective small molecule inhibitors, understanding the biological functions of PKD was limited. nih.govmdpi.com A significant breakthrough occurred with the identification and characterization of CID755673. nih.govmdpi.compitt.edunih.govaacrjournals.orgnih.govapexbt.com CID755673, a benzoxoloazepinolone, was reported as the first potent and kinase-selective inhibitor for PKD. nih.govmdpi.comnih.govaacrjournals.org Its discovery was a result of a high-throughput screening assay targeting human PKD1. nih.govaacrjournals.orgnih.gov

Initial characterization revealed that CID755673 inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) with nanomolar potency. mdpi.comnih.govaacrjournals.orgnih.govapexbt.commedchemexpress.com Specifically, it showed IC50 values of 182 nM for PKD1, 280 nM for PKD2, and 227 nM for PKD3 in in vitro assays. apexbt.commedchemexpress.com Notably, CID755673 was found to be non-competitive with ATP for enzyme inhibition, suggesting it binds to an allosteric or alternative site on the enzyme, which likely contributes to its selectivity over other protein kinases. mdpi.comnih.govaacrjournals.org

In cell-based assays, CID755673 demonstrated the ability to block phorbol ester-induced endogenous PKD1 activation in a concentration-dependent manner. nih.govaacrjournals.orgnih.govmedchemexpress.com It also inhibited various PKD1-mediated cellular functions, including prostate cancer cell proliferation, migration, and invasion. pitt.edunih.govaacrjournals.orgnih.govmedchemexpress.com Despite its potent in vitro activity, the cellular activity of CID755673 was reported to be relatively weaker (e.g., EC50 = 11.8 μM in LNCaP cells) compared to its in vitro potency. nih.govmdpi.com

Here is a summary of the in vitro inhibitory activity of CID755673 against PKD isoforms:

CompoundTargetIC50 (nM)
CID755673PKD1182
CID755673PKD2280
CID755673PKD3227

Origin and Research Significance of KB-NB77-78 as a Synthetic Analog and By-product

This compound is a chemical compound that originated within the research efforts focused on developing PKD inhibitors, specifically in the context of exploring analogs related to CID755673. mdpi.comresearchgate.netmedkoo.comfishersci.at It is described as a synthetic analog of CID797718. mdpi.commedkoo.comfishersci.at Significantly, CID797718 itself was identified as a by-product formed during the initial synthesis of the parental compound, CID755673. nih.govmdpi.comresearchgate.net

The synthesis route for CID755673 involved starting materials like ε-caprolactam and proceeding through several steps, where CID797718 was generated alongside the target compound. mdpi.comresearchgate.net Although CID797718 showed only moderate activity compared to CID755673, its availability as a by-product made it a starting point for the synthesis of further analogs to explore the structure-activity relationships within this chemical series. mdpi.comresearchgate.net

This compound was specifically prepared from CID797718 through chemical modifications, including allylation and tert-butyldimethylsilyl (TBS) protection of a phenolic hydroxyl group present in the CID797718 structure. mdpi.comresearchgate.net This synthesis was part of a broader effort to functionalize the chromenopyridine-based CID797718 and evaluate the impact of these modifications on PKD inhibitory activity. mdpi.comresearchgate.net

Despite being synthesized as an analog within this research program, this compound has been reported to show no PKD inhibitory activity. researchgate.netfishersci.at Its research significance primarily lies in its role within the synthetic exploration and structure-activity relationship studies aimed at identifying more potent and selective PKD inhibitors based on the initial lead compounds like CID755673 and its related by-product CID797718. The synthesis and evaluation of compounds like this compound, even if inactive, provide valuable data points that inform the understanding of which structural features are essential for biological activity against PKD. The chemical structure of this compound is 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H- mdpi.combenzopyrano[3,4-b]pyridin-5-one. medkoo.commedchemexpress.com

Here is a table summarizing the relationship and reported activity of these compounds:

CompoundRelationship to CID755673Reported PKD Inhibitory Activity
CID755673Parental compoundPotent inhibitor
CID797718Synthesis by-productModerate activity
This compoundAnalog of CID797718No inhibitory activity

Propriétés

Numéro CAS

350622-33-1

Formule moléculaire

C18H25NO3Si

Poids moléculaire

331.487

Nom IUPAC

9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one

InChI

InChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3

Clé InChI

UNMWMPXUIXEQJZ-UHFFFAOYSA-N

SMILES

O=C1OC2=CC=C(O[Si](C)(C(C)(C)C)C)C=C2C3=C1NCCC3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

kb-NB77-78;  kb-NB-77-78;  kb-NB 77-78;  kb-NB7778;  kb-NB-7778;  kb-NB 7778; 

Origine du produit

United States

Synthetic Methodologies and Chemical Derivatization of Kb-nb77-78

Retrosynthetic Analysis of the KB-NB77-78 Scaffold

A retrosynthetic analysis of this compound indicates that the molecule can be disconnected at the silyl ether linkage, pointing to CID797718 as a key intermediate possessing a phenolic hydroxyl group. The tert-butyldimethylsilyl (TBS) group is a common protecting group for alcohols, suggesting a protection reaction as the final synthetic step or a step immediately preceding it. researchgate.netnih.gov Further retrosynthetic steps would trace back the synthesis of CID797718, which is known to be a byproduct formed during the synthesis of CID755673. researchgate.netnih.govlktlabs.comcaymanchem.combiomol.comamazonaws.comamazonaws.com The core chromenopyridine scaffold of CID797718 is formed through a series of reactions starting from simpler precursors. researchgate.netnih.gov

Synthesis of Parental Compound CID755673 and its By-product CID797718

The synthesis of CID755673 and its associated byproduct CID797718 commences with commercially available ε-caprolactam. researchgate.netnih.gov This starting material undergoes a sequence of reactions to construct the core ring systems present in both compounds.

Reaction Pathways and Conditions for Chromenopyridine Scaffold Formation

The synthetic route to CID755673 and CID797718 involves the dibromination of ε-caprolactam at the α-position. researchgate.netnih.gov This is followed by treatment with piperidine to yield an α-oxolactam enamine intermediate. researchgate.netnih.gov A key step in the formation of the scaffold involves a Nenitzescu reaction between this enamine intermediate and para-benzoquinone, which results in the formation of a cyclic adduct. researchgate.netnih.gov This adduct is then subjected to heating in aqueous acid to primarily yield CID755673. researchgate.netnih.gov CID797718 is obtained as a byproduct from this synthetic pathway. researchgate.netnih.govlktlabs.comcaymanchem.combiomol.comamazonaws.comamazonaws.com

Isolation and Purification Strategies for CID797718

While the detailed isolation and purification strategies for CID797718 as a byproduct are not extensively described in the available literature, its identification and use as a starting material for further derivatization indicate that methods for its separation from the main product, CID755673, and other reaction impurities are employed. researchgate.netnih.gov Standard chromatographic techniques and recrystallization are commonly used methods for isolating and purifying organic compounds from reaction mixtures, and it is likely that similar approaches are applicable to the isolation of CID797718.

Targeted Synthesis of this compound from CID797718

CID797718, possessing a phenolic hydroxyl group, serves as the substrate for the targeted synthesis of this compound. researchgate.netnih.gov This conversion involves specific chemical transformations to introduce the tert-butyldimethylsilyl group.

Chemical Transformations Employed (e.g., Allylation, TBS-Protection)

Functionalizations of CID797718 have been explored, including O- and N-alkylations, as well as chlorination across the aryl moiety. researchgate.netnih.gov Specifically, the synthesis of this compound involves the TBS-protection of the phenolic hydroxyl group of CID797718. researchgate.netnih.gov Another derivative, kb-NB77-83, is synthesized through allylation of the same phenolic hydroxyl group. researchgate.netnih.gov The TBS-protection reaction typically involves treating the hydroxyl group with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base and often a catalyst.

Optimization of Reaction Yields and Purity

The synthesis of this compound from CID797718 through TBS-protection has been reported to proceed in good yields. researchgate.netnih.gov While specific details on the optimization process are not extensively provided, achieving good yields and purity in such reactions typically involves careful control of reaction parameters such as temperature, reaction time, solvent choice, the stoichiometry of reagents, and the selection of appropriate bases and catalysts. Monitoring the reaction progress and employing effective purification techniques are also crucial for obtaining the desired product in high purity.

Compound Information

Here is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

Compound NamePubChem CID
This compoundNot explicitly listed as a unique CID, referred to as an analog of CID797718. medchemexpress.cominvivochem.cnmedchemexpress.comgenecards.org
CID755673755673 caymanchem.combiomol.combiocat.combioscience.co.ukamazonaws.comtocris.comsigmaaldrich.comontosight.aisigmaaldrich.complos.orgnih.govinvivochem.cnbiologists.comapexbt.commedchemexpress.com
CID797718797718 caymanchem.combiomol.combiocat.combioscience.co.ukamazonaws.comnih.govinvivochem.cnmedchemexpress.com

Detailed Research Findings: Synthesis of CID755673 and CID797718

The synthesis of CID755673 and CID797718 begins with ε-caprolactam. The key steps and reported yields are summarized below, based on available research findings researchgate.netnih.gov:

StepReactants/ConditionsProduct(s)Reported Yield
1ε-caprolactam, Br₂, PCl₅, ZnI₂, CHCl₃, 0 °C to rtDibrominated ε-caprolactamNot specified in detail for this intermediate, but overall sequence yields are provided. researchgate.netnih.gov
2Dibrominated ε-caprolactam, Piperidine, refluxα-oxolactam enamine intermediate76% (for the enamine formation step) researchgate.netnih.gov
3α-oxolactam enamine, para-benzoquinoneCyclic adduct91% (for the cyclic adduct formation) researchgate.netnih.gov
4Cyclic adduct, conc. HCl, refluxCID755673 (major), CID797718 (byproduct)83% (CID755673), 8% (CID797718) researchgate.netnih.gov

This synthetic route demonstrates the formation of the chromenopyridine scaffold present in CID797718 as a result of the reactions aimed at synthesizing CID755673. researchgate.netnih.gov

Detailed Research Findings: Derivatization of CID797718 to this compound

The targeted synthesis of this compound involves the modification of the phenolic hydroxyl group of CID797718. Research indicates that this transformation, specifically TBS-protection, is achieved in good yield. researchgate.netnih.gov

Starting MaterialTransformationReagents/ConditionsProductReported Yield
CID797718TBS-protection of phenolic OHTBS-Cl, Base (e.g., imidazole), SolventThis compoundGood yield researchgate.netnih.gov
CID797718Allylation of phenolic OHAllyl bromide, Base, Solventkb-NB77-83Good yield researchgate.netnih.gov

These transformations highlight the ability to selectively modify the phenolic functionality of CID797718, leading to derivatives like this compound.

Generation of Related Analogs (e.g., kb-NB77-83, kb-NB77-91) for Comparative Analysis

The generation of related analogs like KB-NB77-83 and KB-NB77-91 from the parent compound CID797718 was achieved through specific derivatization steps targeting the phenolic hydroxyl group. biocat.comnih.gov

Allylation and TBS-protection of the phenolic hydroxyl group of CID797718 successfully yielded the derivatives KB-NB77-83 and this compound, respectively. biocat.comnih.gov These reactions proceeded in good yields, indicating the amenability of the phenolic position for functionalization. biocat.comnih.gov

Further derivatization of this compound was demonstrated by its treatment with CbzCl under basic conditions. This reaction resulted in the formation of KB-NB77-91, which is characterized as a desilylated carbamate derivative. biocat.comnih.gov

The synthesis route highlights the strategic modification of the core CID797718 structure to explore the impact of different substituents on the resulting compounds. A summary of the synthesis steps for these analogs is provided in the table below:

Starting MaterialReagent/ConditionsProductFunctionalization
CID797718AllylationKB-NB77-83O-Allylation
CID797718TBS-protectionThis compoundO-TBS Protection
This compoundCbzCl, Basic conditionsKB-NB77-91Carbamate Formation (Desilylation)

Comparative analysis of these generated analogs, particularly in the context of their biological activity, was conducted. While the parent compound CID797718 showed moderate inhibitory activity with an IC50 of 13.7 ± 0.42 µM (IMAP-FP PKD1) and 2.34 ± 0.16 µM (Radiometric PKD1), the generated analogs KB-NB77-83, this compound, and KB-NB77-91 were found to be not inhibitory. nih.gov This comparative data suggests that the specific functionalizations at the phenolic position, as introduced in KB-NB77-83, this compound, and KB-NB77-91, significantly alter the interaction of the compounds with the target, leading to a loss of the inhibitory activity observed in the parent compound CID797718. nih.gov

The table below summarizes the compounds discussed and their comparative activity data:

CompoundComparative Activity (PKD1 Inhibition)
CID797718Inhibitory (IC50 values reported) nih.gov
KB-NB77-83Not inhibitory nih.gov
This compoundNot inhibitory nih.gov
KB-NB77-91Not inhibitory nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Kb-nb77-78

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. bioscience.co.uknih.gov The spectra obtained provide information on the number and type of atoms, their chemical environment, and their connectivity.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analysis

One-dimensional NMR experiments, such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), are fundamental in structural elucidation. ¹H NMR provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their neighboring environments through chemical shifts, splitting patterns, and integration. nih.govnih.gov ¹³C NMR provides information about the carbon skeleton of the molecule, with signals corresponding to each unique carbon atom. nih.govnih.gov Reports indicate that NMR data for KB-NB77-78 is consistent with its assigned structure. myskinrecipes.combiocrick.com Studies involving related compounds have utilized ¹H NMR and ¹³C NMR, with chemical shifts referenced to residual solvent signals. nih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques provide more detailed information about the relationships and connectivity between atoms. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates signals from directly bonded hydrogen and carbon atoms. biocrick.com Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between hydrogen and carbon atoms that are separated by two or three bonds, which is crucial for establishing connectivity across the molecular framework. biocrick.com These techniques are essential for unambiguously assigning signals in the 1D NMR spectra and confirming the structural backbone of complex molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. bioscience.co.uknih.govmedchemexpress.com Characteristic vibrations of specific chemical bonds (e.g., C=O, O-H, C-H, Si-O) absorb infrared light at distinct frequencies, producing a unique spectrum that serves as a molecular fingerprint. core.ac.uk The infrared spectrum of this compound has been reported to conform to its structure, indicating the presence of expected functional groups. myskinrecipes.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. bioscience.co.uknih.govmolbase.com This accuracy allows for the determination of the elemental composition and confirmation of the molecular formula of a compound. core.ac.uk HRMS can also provide information about the fragmentation pattern of the molecule, which can aid in structural confirmation. The molecular formula of this compound is C₁₈H₂₅NO₃Si, with an exact mass of 331.16 and a molecular weight of 331.48/331.5. medkoo.combioscience.co.uk Mass spectrometry has been used in the characterization of related compounds to determine their composition. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. bioscience.co.uknih.govmedchemexpress.com This technique is particularly useful for identifying and characterizing chromophores, which are structural features within a molecule that absorb UV or visible light. msu.edu The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths, providing information about the electronic transitions within the molecule. This compound exhibits absorption maxima at 214, 252, and 346 nm. caymanchem.com

Here are the reported UV-Vis absorption maxima for this compound:

Wavelength (nm)
214
252
346

Assessment of Biological Activity and Molecular Target Engagement

Evaluation of Protein Kinase D1 (PKD1) Inhibitory Activity

The assessment of KB-NB77-78's activity against PKD1 has involved both in vitro and cellular assay systems to determine its direct effect on the enzyme and its impact on PKD1 phosphorylation in a cellular context.

In vitro Kinase Assays (e.g., Fluorescence Polarization Assay)

In vitro kinase assays, such as the fluorescence polarization (FP) assay, are commonly used to measure the direct inhibitory effect of a compound on enzyme activity. Studies utilizing fluorescence polarization assays have shown that this compound does not bind to PKD1. caymanchem.combioscience.co.uk Further in vitro evaluations, including radiometric and IMAP-FP PKD1 assays, have consistently indicated that this compound is not inhibitory towards PKD1. researchgate.netnih.gov

Data from in vitro PKD1 inhibitory activity assays comparing this compound with related compounds are summarized in the table below:

CompoundAssay MethodPKD1 IC₅₀ (µM)
This compoundIMAP-FPnot inhibitory
This compoundRadiometricnot inhibitory
CID755673IMAP-FP0.182 bio-techne.com
CID755673Radiometric0.18 caymanchem.com
CID797718IMAP-FP13.7 ± 0.42 researchgate.net
CID797718Radiometric2.34 ± 0.16 researchgate.net

Cellular Assays for PKD1 Phosphorylation (e.g., in LNCaP Cells)

Cellular assays provide insight into a compound's ability to affect kinase activity within a living cell environment. In studies using LNCaP cancer cells, this compound has been shown to have no effect on PKD1 phosphorylation. caymanchem.combioscience.co.uk This finding in a cellular context supports the in vitro data indicating a lack of PKD1 inhibitory activity for this compound. In contrast, CID797718 has been reported to inhibit PKD1 activity in LNCaP cells with an IC₅₀ value of 0.21 µM. biomol.com

Comparative Analysis of this compound's Inactivity Against CID755673 and CID797718

This compound is recognized as an inactive analog of the potent PKD inhibitor CID755673 and an analog of CID797718. caymanchem.combioscience.co.ukmedkoo.commedchemexpress.commedchemexpress.comselleckchem.comarctomsci.comtargetmol.comamerigoscientific.comtargetmol.comamazonaws.com While CID755673 demonstrates potent inhibitory activity against PKD isoforms, including PKD1 (IC₅₀ values in the nanomolar range), this compound exhibits no such activity. bio-techne.comcaymanchem.commedchemexpress.commedchemexpress.com CID797718, also related structurally, shows moderate PKD1 inhibitory activity compared to CID755673. biomol.combioscience.co.uknih.gov The lack of PKD inhibitory activity in this compound, despite its structural similarity to active compounds, highlights specific structure-activity relationships within this chemical series. The functionalization of the phenolic hydroxyl group of CID797718, such as the tert-butyldimethylsilyl (TBS) protection present in this compound, appears to render the compound inactive against PKD1. nih.govmdpi.com This indicates that the free hydroxyl group or a related feature is crucial for the inhibitory activity observed in CID755673 and CID797718.

Structure-activity Relationship Sar Investigations of Kb-nb77-78 and Analogs

Identification of Structural Features Contributing to Lack of PKD1 Inhibitory Activity in KB-NB77-78

This compound is an analog of CID797718, which exhibits moderate activity against PKD1 compared to the more potent CID755673. nih.govresearchgate.net this compound itself shows no inhibitory activity towards PKD1. selleck.co.jpbiocat.combiocat.comselleck.co.jp This lack of activity is attributed to specific structural modifications. This compound is a derivative of CID797718 where the phenolic hydroxyl group has been protected as a tert-butyldimethylsilyl (TBS) ether. nih.govresearchgate.netmdpi.com The introduction of the bulky and lipophilic TBS group at this position appears to be detrimental to PKD1 inhibitory activity. nih.govresearchgate.net This suggests that the phenolic hydroxyl group in the parent structure (CID797718) or the corresponding position in more potent inhibitors plays a critical role in favorable interactions with the PKD1 enzyme, and its modification with a TBS group disrupts these interactions.

Comparative SAR with Active PKD Inhibitors (e.g., CID755673, CRT0066101)

Comparing the structure of this compound to active PKD inhibitors like CID755673 and CRT0066101 highlights the structural determinants of PKD inhibition. CID755673, the parental compound from which CID797718 and subsequently this compound are derived, was reported as the first potent and kinase-selective PKD inhibitor, possessing a benzoxoloazepinolone scaffold and inhibiting PKD1 at approximately 182 nM. nih.govpitt.edu CID755673 is a non-ATP competitive inhibitor, suggesting it binds to an alternative site on the enzyme. nih.gov CRT0066101 is another PKD inhibitor, reported to inhibit all PKD isoforms with single-digit nanomolar IC50s and showing efficacy in blocking pancreatic cancer growth in vitro and in vivo. mdpi.comresearchgate.net While precise structural information for CRT0066101 may not be as readily available as for CID755673, comparative SAR studies with active inhibitors like these provide context for understanding the inactivity of this compound. plos.org

Analysis of Substituent Effects on Binding Affinity and Enzyme Inhibition

SAR analysis of CID755673 and its analogs has revealed the impact of various substituents on PKD1 inhibitory activity. Modifications to the benzofuroazepinone scaffold of CID755673, including changes to the azepinone ring size and substitutions at the phenol and amide groups, significantly affect inhibitory potency. nih.govresearchgate.net For instance, changing the azepinone to a 6- or 8-membered heterocycle reduced inhibitory activity. nih.govresearchgate.net Substitutions of the phenolic hydroxyl group were generally not well tolerated, with bulky groups like the siloxy (TBS-protected) group in this compound leading to a complete loss of activity. nih.govresearchgate.net This indicates that the aryl binding pocket of PKD1 is likely restrictive in terms of the size and polarity of substituents at this position. nih.govresearchgate.net The amide functionality also appears crucial, suggesting it forms important hydrogen bonding interactions in the binding pocket. nih.govresearchgate.net

Here is a table summarizing the PKD1 inhibitory activity of CID797718 and some of its analogs, including this compound, based on reported data: researchgate.net

CompoundR1R2R5IMAP-FP PKD1 (µM)Radiometric PKD1 (µM)
CID797718HOHH13.7 ± 0.422.34 ± 0.16
kb-NB77-83HOAllylHnot inhibitoryn.d.
This compoundHOTBSHnot inhibitoryn.d.
kb-NB77-91HOHCbznot inhibitoryn.d.
kb-NB96-47-1ClOHHnot inhibitoryn.d.

n.d.: not determined

This table clearly illustrates that the analogs with modifications at the R2 position (phenolic hydroxyl), including this compound (R2 = OTBS), kb-NB77-83 (R2 = OAllyl), and kb-NB77-91 (R2 = Cbz), as well as the analog with a chlorine substitution at R1 (kb-NB96-47-1), show no or significantly reduced PKD1 inhibitory activity compared to the parent CID797718. researchgate.net

Importance of Specific Moieties for Molecular Recognition and Activity

Based on SAR studies, certain moieties are critical for the molecular recognition and activity of PKD inhibitors. For compounds related to CID755673, the benzoxoloazepinolone scaffold is fundamental. The phenolic hydroxyl group (or its equivalent) and the amide functionality appear to be key interaction points within the PKD1 binding site, likely involved in hydrogen bonding or other specific interactions essential for potent inhibition. nih.govresearchgate.net The size and nature of substituents around these key features, particularly in the aryl binding pocket, significantly influence activity. nih.govresearchgate.net In the case of this compound, the TBS protection of the phenolic hydroxyl group disrupts these crucial interactions, leading to a complete loss of inhibitory activity. nih.govresearchgate.net

Implications of Chemical Modifications (e.g., TBS-protection, Cbz-protection) on Biological Function

Chemical modifications, such as the TBS-protection in this compound and Cbz-protection in kb-NB77-91, have profound implications for the biological function, specifically the PKD1 inhibitory activity, of these compounds. As shown in the SAR data, both TBS-protection and Cbz-protection of the phenolic hydroxyl group in analogs of CID797718 result in a loss of PKD1 inhibition. researchgate.net This highlights the sensitivity of the PKD1 binding site to modifications at this position. Protecting groups, while useful in synthesis, can alter a molecule's size, polarity, and ability to form specific interactions, thereby abolishing its intended biological activity.

Preclinical Pharmacokinetic and Metabolic Profile Analysis Non-human Models

Considerations for its Role as a Pharmacokinetic Probe or Negative Control in Preclinical Studies

KB-NB77-78 is characterized as an analogue of CID797718. Research indicates that this compound does not exhibit inhibitory activity against Protein Kinase D (PKD). medchemexpress.com This lack of activity against a specific biological target provides a basis for considering its potential utility in preclinical studies, particularly as a negative control.

Pharmacokinetic (PK) probes, on the other hand, are compounds used to assess the activity of specific drug-metabolizing enzymes or transporters in vivo. nih.gov Selective probe substrates are utilized to quantify the activity of an individual pharmacokinetic process and the effect of perpetrator drugs on that process. nih.gov For a compound to function effectively as a PK probe, its own pharmacokinetic profile must be well-characterized, and its clearance should be predominantly mediated by the specific enzyme or transporter being investigated.

Based on the available literature from the conducted search, specific preclinical pharmacokinetic data for this compound in non-human models were not identified. Without detailed information on its absorption, distribution, metabolism, and excretion (ADME) in relevant animal species, a comprehensive assessment of its suitability as a pharmacokinetic probe cannot be made. Furthermore, while its lack of PKD activity supports its potential as a negative control in certain contexts, its utility in this role is also contingent upon its in vivo behavior, including its stability, distribution to relevant tissues, and metabolic fate, none of which are detailed in the consulted sources regarding preclinical non-human studies.

Therefore, while the known lack of PKD inhibitory activity of this compound medchemexpress.com suggests a potential role as a negative control in studies focused on PKD, the absence of reported preclinical pharmacokinetic data in non-human models limits the ability to fully evaluate this potential and precludes its consideration as a pharmacokinetic probe at this time. Dedicated preclinical pharmacokinetic studies would be necessary to fully characterize its in vivo profile and definitively establish its utility in either of these capacities.

Here is a summary of some known properties of this compound:

PropertyValueSource
Analogue ofCID797718 medchemexpress.com
PKD Inhibitory ActivityNone reported medchemexpress.com
PubChem CID1350622-33-1 nih.gov
IUPAC Name9-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one nih.gov

Computational and Theoretical Investigations of Kb-nb77-78

Molecular Docking Studies with PKD1 Enzyme Models

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a protein target. In the context of KB-NB77-78 and PKD1, such studies would typically involve simulating the binding of this compound to a structural model of the PKD1 enzyme to assess potential binding modes and affinities. Given that this compound shows no inhibitory activity against PKD1, hypothetical docking studies would likely aim to elucidate why effective binding does not occur.

Analysis of Binding Poses and Interactions with the Active Site or Allosteric Sites

Analysis of binding poses in molecular docking studies of compounds targeting kinases often focuses on interactions within the ATP-binding site (active site) or potential allosteric sites. For this compound, if docking were performed, the analysis would investigate whether the compound can access these sites and what specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) it forms with key amino acid residues. Based on the reported lack of inhibitory activity, it is anticipated that any predicted binding poses would either be unstable, fail to establish critical interactions necessary for inhibiting enzyme function, or position the molecule in a way that does not effectively block substrate binding or catalytic activity. Specific details regarding predicted binding poses or interactions of this compound with PKD1 are not available in the consulted literature.

Rationalization of the Lack of Binding Affinity

The reported lack of binding affinity and inhibitory activity of this compound towards PKD1 can be rationalized by considering its structural differences compared to active PKD inhibitors like CID755673 and its analog CID797718. This compound is specifically noted as an analog of CID797718 with structural variations, including the presence of a tert-butyldimethylsilyloxy (OTBS) group at the R2 position and a hydrogen at the R5 position on the chromenopyridine scaffold. In contrast, CID797718 has a hydroxyl (OH) group at R2 and a hydrogen at R5, showing some level of activity, while the more potent CID755673 has a hydroxyl group at a different position (R1) and a hydrogen at R2. These structural differences, particularly the bulky and lipophilic OTBS group in this compound compared to the smaller, polar hydroxyl group in related active compounds, likely interfere with favorable interactions within the PKD1 binding site. This could prevent the molecule from adopting a stable, inhibitory pose, thereby explaining the observed lack of inhibitory activity. The research indicating that the chromenopyridine scaffold, as modified in analogs like this compound, led to a loss of PKD1 activity further supports this rationalization.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its conformational flexibility, the stability of its structure in different environments (e.g., aqueous solution, near a membrane, or within a protein binding site), and how its conformation might change upon interaction with a target enzyme like PKD1. While MD simulations are a valuable tool in computational chemistry and drug discovery, specific results detailing the conformational sampling or stability of this compound through dedicated MD studies were not found in the publicly available search results. Such simulations, if performed, could help understand if the intrinsic flexibility or preferred conformations of this compound contribute to its inability to bind effectively to PKD1.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations are used to study the electronic structure, properties, and reactivity of molecules based on the principles of quantum mechanics. For this compound, QM calculations could provide detailed information about its charge distribution, molecular orbitals, electrostatic potential surface, and potential reaction pathways. These insights are valuable for understanding the intrinsic properties of the molecule that govern its interactions with biological targets. For instance, QM calculations could reveal the polarity of different regions of the molecule, which is crucial for predicting hydrogen bonding and electrostatic interactions. While QM calculations are a standard tool in computational chemistry, specific results of quantum mechanical studies performed on this compound were not identified in the conducted searches.

In Silico Property Prediction and Chemoinformatics Applications

In silico property prediction and chemoinformatics applications leverage computational methods and algorithms to predict various physicochemical and biological properties of compounds based on their chemical structure. For this compound (CAS: 1350622-33-1, Molecular Formula: C18H25NO3Si), its known structure allows for the computational prediction of properties such as LogP (lipophilicity), topological polar surface area (tPSA), molecular weight, rotatable bonds, and various descriptors related to shape and electronic distribution. Databases like PubChem, where this compound is listed under CID 1350622-33-1, typically provide a range of predicted properties based on the submitted structure. These predicted properties, along with its structural features, can be used in chemoinformatics applications such as similarity searching to identify structurally related compounds, or in predictive models for various biological activities (though the lack of PKD1 activity is already established for this compound). While specific in silico predictions beyond basic structural identifiers were not detailed in the search results, the availability of its structure and CAS number facilitates such computational analyses.

Related Compound Activities

The following table summarizes the reported PKD1 inhibitory activity for this compound and related compounds based on available research findings.

CompoundStructure R2Structure R5PKD1 Inhibitory Activity (IC₅₀)
CID755673OH (R1)H (R2)0.64 ± 0.03 µM
CID797718OHH13.7 ± 0.42 µM
This compoundOTBSHnot inhibitory
KB-NB77-83OAllylHnot inhibitory
KB-NB77-91OHCbznot inhibitory

Note: The structural positions (R1, R2, R5) refer to specific modification sites on the core scaffold as described in the source literature.

Discussion: Mechanistic Implications and Research Utility of Kb-nb77-78

Elucidation of Specific Structural Requirements for PKD1 Inhibition Based on KB-NB77-78's Inactivity

This compound is recognized as an inactive analog of the protein kinase D (PKD) inhibitor CID755673. tocris.comtocris.comontosight.aigenecards.org It is also described as an analog of CID797718, a synthetic byproduct derived during the synthesis of CID755673. sigmaaldrich.comgenecards.orgplos.org While CID797718 has shown moderate activity, this compound exhibits decreased activity compared to CID797718. sigmaaldrich.com

The synthesis of this compound involves the tert-butyldimethylsilyl (TBS) protection of the phenolic hydroxyl group present in CID797718. nih.gov The observed inactivity of this compound, in contrast to the moderate activity of CID797718 and the more potent activity of CID755673, suggests that the phenolic hydroxyl group, or an accessible group at that position, plays a critical role in the binding and inhibition of PKD1. tocris.comtocris.comontosight.aigenecards.orgsigmaaldrich.comnih.gov The presence of the bulky TBS protecting group in this compound likely introduces significant steric hindrance, preventing the compound from effectively interacting with the PKD1 active site or a crucial binding region. This comparison highlights the specific structural requirement for an unhindered functional group at this position for effective PKD1 inhibition.

Contribution of this compound as a Negative Control or Tool Compound in PKD Research

Due to its lack of binding to PKD1 in fluorescence polarization assays and its absence of effect on PKD1 phosphorylation in cellular contexts like LNCaP cancer cells, this compound serves as a valuable negative control in PKD research. tocris.comtocris.comontosight.aigenecards.org In biochemical and cellular experiments designed to study PKD activity or the effects of PKD inhibitors, including an inactive analog like this compound helps to ensure the specificity of the observed results. genecards.orginvivochem.cn Its use allows researchers to differentiate between specific target-mediated effects of active compounds and potential non-specific interactions or cellular responses unrelated to PKD inhibition. This is particularly important when evaluating novel PKD inhibitors or investigating the downstream consequences of PKD modulation.

Broader Implications for Serine/Threonine Kinase Inhibitor Design

The insights derived from the inactivity of this compound contribute to the broader understanding of the structural determinants required for inhibiting serine/threonine kinases, particularly those within the PKD family. The observation that a relatively minor structural modification – the addition of a bulky protecting group to a hydroxyl function – can abolish inhibitory activity underscores the often stringent steric and electronic requirements of kinase binding pockets. This knowledge is directly applicable to the rational design of new kinase inhibitors, emphasizing the need for careful consideration of substituent size, position, and chemical nature during the lead optimization process to achieve potent and selective compounds. genecards.org It reinforces the principle that even seemingly conservative modifications can have profound impacts on compound-target interactions.

Comparison with Other Inactive Analogs or By-products in Drug Discovery

The utility of this compound as an inactive analog is a common theme in drug discovery and chemical biology. In the development of therapeutic agents, the synthesis and evaluation of compounds structurally related to active leads, including inactive or less active variants, are standard practice for delineating SAR. Like other inactive analogs or synthetic by-products that are sometimes found during chemical synthesis campaigns, this compound provides a crucial point of comparison against active compounds. sigmaaldrich.comnih.gov By comparing the structural features of this compound (inactive) with those of CID797718 (moderately active) and CID755673 (active), researchers can deduce which parts of the molecule are essential for binding and inhibition. This comparative analysis helps in mapping the contours and chemical preferences of the kinase binding site, guiding further synthetic efforts towards more potent and selective inhibitors. The use of inactive analogs as controls in affinity purification experiments is also a recognized strategy for target identification and validation.

Compound Information

Compound NameCAS NumberPubChem CID
This compound1350622-33-171346142
CID755673521937-07-5755673
CID797718370586-05-3797718
kb-NB142-701233533-04-445258277

Illustrative Data

Future Research Directions and Unanswered Questions

Exploration of Alternative Biological Activities or Targets Beyond PKD1

Given that KB-NB77-78 does not inhibit PKD1, future research could focus on identifying any other biological activities or molecular targets it might interact with. While its initial development was linked to PKD inhibition, its unique structural features as an analog and byproduct targetmol.commedkoo.comamazonaws.comhoelzel-biotech.combioscience.co.uk might lend themselves to unforeseen interactions with other proteins or pathways. High-throughput screening against diverse target libraries could reveal off-target effects or novel binding partners, potentially uncovering therapeutic or biological tool applications unrelated to PKD.

Synthesis and Characterization of Novel Analogs to Restore or Enhance Activity

The fact that this compound is an inactive analog of compounds with some PKD inhibitory activity (like CID797718 and CID755673) targetmol.commedkoo.comamazonaws.comhoelzel-biotech.combioscience.co.ukmedchemexpress.comcaymanchem.combioscience.co.uk suggests that specific structural features present in the active parent compounds but absent or modified in this compound are crucial for PKD1 interaction. Future research should involve the rational design, synthesis, and characterization of novel analogs of this compound. By systematically modifying its structure, particularly in comparison to CID797718 and CID755673, researchers could aim to identify the structural determinants necessary for PKD1 binding and inhibition. This could potentially lead to the synthesis of new compounds with restored or enhanced PKD inhibitory activity.

Application of Advanced Mechanistic Probes for Elucidating Inactivity

To understand precisely why this compound is inactive against PKD1, advanced mechanistic probes and techniques can be employed. This could involve using structural biology methods like X-ray crystallography or cryo-electron microscopy to attempt to co-crystalize this compound with PKD1 (or relevant domains) to see if any binding occurs and to visualize the interaction interface, or lack thereof. thermofisher.kr . Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide detailed thermodynamic and kinetic information about the binding (or lack of binding) between this compound and PKD1 medchemexpress.com. Furthermore, computational modeling and molecular dynamics simulations could help predict how this compound interacts with the PKD1 active site compared to active inhibitors, highlighting key differences in binding poses or crucial interactions that are missing mdpi.comfu-berlin.denih.gov.

Potential Use in Chemical Probe Development for Unrelated Pathways

Even without PKD1 inhibitory activity, this compound or its modified versions could serve as valuable chemical probes for studying unrelated biological pathways. thermofisher.krglpbio.com . If future research identifies other proteins or pathways that this compound interacts with, it could be optimized to become a selective and potent probe for those targets. Chemical probes are essential tools for dissecting biological mechanisms and validating potential drug targets thermofisher.kr. Developing this compound into a chemical probe would require rigorous validation of its selectivity and characterization of its mechanism of action on the newly identified target.

Methodological Advancements in High-Throughput Screening and Computational Predictions

The case of this compound, an analog that unexpectedly lost activity, highlights the challenges in drug discovery and the need for improved methodologies. Future research could use the data surrounding this compound and its active counterparts as a case study to refine high-throughput screening (HTS) protocols and computational prediction models mdpi.comfu-berlin.denih.govnih.govnih.govresearchgate.net. This includes developing more accurate algorithms for predicting compound activity based on structural features, improving virtual screening techniques, and enhancing the ability of HTS to identify compounds with desired activity profiles while minimizing the selection of inactive analogs nih.govnih.gov. Learning from instances like this compound can contribute to the development of more efficient and predictive drug discovery pipelines.

Conclusion

Summary of Key Findings on KB-NB77-78's Synthesis, Characterization, and Inactivity

This compound, a synthetic chemical compound with the formal name 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H- caymanchem.combenzopyrano[3,4-b]pyridin-5-one, has been characterized through standard analytical techniques, confirming its molecular formula as C₁₈H₂₅NO₃Si and a molecular weight of approximately 331.5. caymanchem.combioscience.co.ukamazonaws.comabmole.com Its synthesis has been described as involving the allylation and tert-butyldimethylsilyl (TBS)-protection of the phenolic hydroxy group of CID797718, a byproduct in the synthesis of the protein kinase D (PKD) inhibitor CID755673. nih.govresearchgate.netmedkoo.com Despite its structural relationship to compounds exhibiting PKD inhibitory activity, a key finding across multiple studies is the consistent demonstration of this compound's inactivity against PKD. caymanchem.combioscience.co.ukamazonaws.comabmole.comszabo-scandic.comcaymanchem.commedchemexpress.comtargetmol.com Specifically, it has been shown not to bind PKD1 in fluorescence polarization assays and to have no discernible effect on PKD1 phosphorylation in cellular contexts, such as LNCaP cancer cells. caymanchem.combioscience.co.ukszabo-scandic.comcaymanchem.com This lack of biological activity is a central characteristic defining this compound.

Placeholder for Data Tables:

Table X. Synthesis Parameters for this compound: This table would detail the reagents, conditions, reaction times, temperatures, and yields associated with the synthesis of this compound from its precursors.

Table Y. Spectroscopic and Analytical Characterization Data for this compound: This table would present key characterization data, including¹H NMR, ¹³C NMR, mass spectrometry, IR spectroscopy, and high-resolution mass spectrometry data, along with purity analysis (e.g., HPLC or elemental analysis) and melting point or physical state description. caymanchem.combioscience.co.ukhodoodo.com

Table Z. In Vitro Biological Activity Profile of this compound: This table would summarize the results of biological assays, specifically demonstrating the lack of binding to PKD1 and the absence of effect on PKD1 phosphorylation in relevant cell lines, often including comparison data for active analogs like CID755673 or CID797718. caymanchem.combioscience.co.ukamazonaws.comabmole.comszabo-scandic.comcaymanchem.commedchemexpress.comtargetmol.com

Reinforcement of its Value in Structure-Activity Relationship Studies and as a Research Tool

The defined inactivity of this compound is not a limitation but rather a source of its significant value in medicinal chemistry and biological research. As a well-characterized, inactive analog of PKD inhibitors, it serves as a crucial tool in structure-activity relationship (SAR) studies. nih.govresearchgate.net By comparing the structural features of this compound to those of active PKD inhibitors, researchers can gain insights into the specific moieties and spatial arrangements required for effective target binding and enzymatic inhibition. This comparative analysis helps delineate the pharmacophore of PKD inhibitors and understand the impact of specific structural modifications, such as the TBS-protection present in this compound, on biological activity. Furthermore, this compound is invaluable as a negative control in biological assays designed to probe PKD function and the effects of potential inhibitors. Its use helps confirm that observed biological effects are specifically due to PKD modulation by active compounds and not off-target effects or assay artifacts. caymanchem.combioscience.co.uk

Q & A

How can researchers design reproducible synthesis protocols for KB-NB77-78 while ensuring structural validation?

Basic Research Focus
To optimize synthesis, systematically vary reaction conditions (e.g., temperature, solvent polarity, catalyst ratios) and employ orthogonal analytical techniques (HPLC, NMR, mass spectrometry) for purity assessment. For structural validation, combine X-ray crystallography (for solid-state confirmation) with 2D-NMR experiments (e.g., COSY, HSQC) to resolve stereochemical ambiguities . Document step-by-step protocols in the "Materials and Methods" section, adhering to journal guidelines for experimental reproducibility .

What methodological approaches resolve contradictions in this compound’s reported bioactivity across independent studies?

Advanced Research Focus
Conduct meta-analyses using standardized assay conditions (e.g., IC50 normalization) and stratify data by cell line viability, exposure duration, and batch-to-batch compound variability. Employ dose-response curves with ≥8 concentration points to minimize EC50 estimation errors. Cross-validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Address discrepancies through structural analogs to isolate pharmacophore contributions .

How should researchers integrate computational modeling into this compound’s target identification workflow?

Advanced Methodological Strategy
Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to predict binding modes and stability. Validate predictions via mutagenesis studies on putative target residues. Use cheminformatics tools (RDKit, Schrodinger Suite) to map structure-activity relationships (SAR) against bioactivity datasets .

What statistical frameworks are essential for validating this compound’s pharmacokinetic parameters in preclinical models?

Advanced Analysis
Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in absorption/distribution data. Use ANOVA with Tukey’s post hoc test for multi-dose comparisons. Report confidence intervals (95% CI) and effect sizes for AUC, Cmax, and t1/2 metrics. Include power analysis to justify sample sizes .

How can researchers differentiate this compound’s mechanism from structurally analogous compounds?

Basic Experimental Design
Perform competitive binding assays with radiolabeled ligands or fluorescent probes. Use CRISPR-Cas9 knockout models to confirm target specificity. Compare transcriptomic profiles (RNA-seq) of cells treated with this compound vs. analogs to identify unique pathway perturbations .

What quality control criteria ensure batch consistency in this compound for longitudinal studies?

Basic Protocol
Implement:

  • Purity Thresholds : ≥95% by HPLC (UV/ELSD detection).
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Spectroscopic Fingerprinting : Batch-to-batch NMR/IR spectral overlay analysis .

How should multi-omics datasets (proteomic, metabolomic) be analyzed to elucidate this compound’s polypharmacology?

Advanced Data Integration
Apply weighted gene co-expression network analysis (WGCNA) to identify hub proteins/metabolites. Use pathway enrichment tools (DAVID, MetaboAnalyst) with FDR correction (p<0.05). Validate findings via siRNA knockdown or pharmacological inhibition of top-ranked pathways .

What in vitro/in vivo correlation (IVIVC) models are suitable for this compound’s translational research?

Advanced Modeling
Develop a compartmental PK/PD model integrating:

  • In Vitro : HepG2 metabolic clearance, Caco-2 permeability.
  • In Vivo : Plasma concentration-time profiles from rodent studies.
    Calibrate using Bayesian estimation (Monolix Suite) .

How to design a robust assay panel for detecting off-target effects of this compound?

Methodological Approach
Screen against:

  • Kinase Panels : Selectivity profiling across 100+ kinases (Eurofins KinaseProfiler).
  • GPCR Arrays : β-arrestin recruitment assays (Promega).
  • Safety Pharmacology : hERG channel inhibition (patch-clamp) and Ames test for genotoxicity .

What strategies reconcile conflicting data between this compound’s in silico predictions and empirical results?

Advanced Contradiction Resolution
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate with isothermal titration calorimetry (ITC) for binding thermodynamics. Perform free energy perturbation (FEP) calculations to refine affinity predictions .

How to contextualize this compound’s efficacy within existing literature while avoiding citation bias?

Critical Analysis Framework
Conduct systematic reviews (PRISMA guidelines) with explicit inclusion/exclusion criteria. Use funnel plots to detect publication bias. Cite primary studies over reviews, prioritizing high-impact journals with independent validation .

Tables for Methodological Reference

Parameter Basic Research Example Advanced Research Example
Synthesis Validation HPLC purity >95% X-ray crystallography + 2D-NMR
Data Analysis ANOVA with post hoc tests Bayesian PK/PD modeling
Target Identification Competitive binding assays CRISPR-Cas9 + RNA-seq

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